Cyclization of Amidoximes: This method involves the reaction of amidoximes with various electrophiles, such as acyl chlorides, anhydrides, or carboxylic acids [].
Reaction of Tetrazoles with Acyl Chlorides: This method involves the ring transformation of tetrazoles upon treatment with acyl chlorides, leading to the formation of 1,2,4-oxadiazoles [].
[3+2] Cycloaddition Reactions: This approach utilizes 1,3-dipoles like nitrile oxides to react with nitriles, forming the 1,2,4-oxadiazole ring [].
Mechanism of Action
Enzyme Inhibition: Many 1,2,4-oxadiazole derivatives exhibit potent inhibitory activity against various enzymes, such as kinases, proteases, and phosphodiesterases [, , ].
Receptor Modulation: These compounds can act as agonists or antagonists at various receptors, including G protein-coupled receptors (GPCRs) [, , , , ].
Applications
Medicinal Chemistry: As potential therapeutic agents for various diseases, including cancer, infectious diseases, and neurological disorders [, , , , , , , , ].
Agricultural Chemistry: As pesticides and herbicides due to their biological activity against insects, fungi, and weeds [].
Materials Science: As components in luminescent materials, liquid crystals, and polymers [].
Compound Description: This compound is a close analog of Panadiplon (U-78875), sharing the core structure of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl) moiety. U-80447 has been investigated for its pharmacokinetic properties and a liquid chromatography method was developed for its quantification in rat serum, urine, and brain [].
Compound Description: Panadiplon is a potent α5GABAA receptor agonist with anxiolytic properties. It has demonstrated efficacy in animal models of anxiety with reduced central nervous system depression compared to traditional benzodiazepines. Its synthesis, involving 14C and 13C labeling, has been reported, alongside its characterization data [, , , ].
Compound Description: L-687,306 is a functionally selective M1 muscarinic partial agonist exhibiting antagonist properties at M2 and M3 receptors []. Its conformational properties and X-ray crystal structure have been studied, revealing a conjugated system between the cyclopropyl group and the oxadiazole CN bond [, ].
Compound Description: This compound contains a 1,2,4-oxadiazole ring and has been investigated for its in vitro antibacterial and anthelmintic activity, exhibiting moderate anthelmintic activity but poor antibacterial activity [].
Pyrimidin-4-amine Derivatives Bearing a 5-(Trifluoromethyl)-1,2,4-oxadiazole Moiety
Compound Description: These compounds were designed and synthesized as potential pesticides and evaluated for their insecticidal and fungicidal activities [].
2-[4-(3-{(R)-1-[4-(2-Amino-pyrimidin-5-yl)-phenyl]-1-cyclopropyl-ethyl}-[1,2,4]oxadiazol-5-yl)-pyrazol-1-yl]-N,N-dimethyl-acetamide (BI 665915)
Compound Description: This compound is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor []. It exhibits excellent FLAP binding potency and inhibits LTB4 synthesis in human whole blood.
Compound Description: This compound is a muscarinic agonist and its four stereoisomers have been synthesized and characterized []. The 3R,4R isomer exhibited the most potent activity.
3-(3-amino-1,2,4-oxadiazol-5-yl)-1-azabicyclo[2.2.2]octane and 1,2,5,6-tetrahydro-1-methyl-3-pyridinecarboxaldehyde oxime
Compound Description: These are muscarinic agonists whose structure and conformation have been studied in relation to their activity [].
Compound Description: This compound is a potent energetic material with detonation performance comparable to RDX []. It demonstrates good thermal stability and mechanical sensitivity.
(5-phenyl-[1,3,4]oxadiazol-2-yl)-(6-phenyl-7H-[1,2,4]triazol[3,4-b][1,3,4]thiadiazin-3-ylmethyl)-amine and its derivatives
Compound Description: This series of compounds incorporates 1,3,4-oxadiazole and 1,2,4-triazole rings and were evaluated for their antifungal activity [].
Compound Description: This compound is synthesized by cyclization of α-lmidazolformylarylhydrazine induced by α-chloroformylarylhydrazine hydrochloride [].
Compound Description: These compounds incorporate a 1,2,4-oxadiazole ring linked to a pyranopyridine moiety and were synthesized for their potential hypertensive activity [].
α-amino-β [3-(p-hydroxyphenyl)-1,2,4, oxadiazol-5-yl]propionic acid (9) and its β-amino isomer (10)
Compound Description: These are phenolic amino acids containing a 1,2,4-oxadiazole ring, synthesized and characterized for their potential biological properties [].
Compound Description: U-89267 is a full agonist at the GABAA/benzodiazepine receptor with high affinity for the [3H]flunitrazepam binding site [].
4-nitro-N-(3-nitro[1,2,4]triazolo[4,3-b][1,2,4,5]tetrazin-6-yl)-1,2,5-oxadiazol-3-amine (3b, TTDNF) and N-([1,2,4]triazolo[4,3-b][1,2,4,5]tetrazin-6-yl)-3-nitro-1,2,4-oxadiazol-5-amine (4a, TTNOA)
Compound Description: These compounds are energetic materials with fused triazolotetrazine and oxadiazole rings. TTDNF exhibits high performance and low impact sensitivity, while TTNOA has a low melting point and a high onset decomposition temperature, making it suitable as a potential cast explosive component [].
Compound Description: This series of compounds, derived from 2-((3-cyano-4,6-dimethylpyridin-2-yl)oxy)acetohydrazide, were investigated for their anticancer activity, particularly targeting the PIM-1 kinase [].
Compound Description: This compound is formed through an anomalous ring cleavage and recyclization reaction of p-chloro-N1,N1-dimethyl-N2-(5,6-dihydrobenzo[h]-quinazolin-4-yl)benzamidine with hydroxylamine hydrochloride [].
7-Hydroxy/Amino-5-methyl-6-(5-substituted-[1,2,4]oxadiazol-3-yl)-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylic acid amides and N-(6-carbonyl-4-methyl-7-oxo-1,7-dihydropyrano[2,3-b]pyrazolo[4,3-e]pyridine-3-yl)methanamide
Compound Description: These compounds contain a 1,2,4-oxadiazole ring coupled to different heterocyclic systems and were synthesized for their potential hypertensive activity [].
Compound Description: This compound is a partial agonist at M1 muscarinic receptors with limited activity at other muscarinic receptor subtypes. CDD-0102A has shown potential for enhancing working memory and cognitive flexibility in preclinical studies [, ].
Compound Description: BTRX-335140 is a potent and selective κ opioid receptor (KOR) antagonist with favorable pharmacokinetic properties. It has demonstrated efficacy in preclinical models of stress-related disorders and is currently in phase 1 clinical trials [].
Compound Description: CYM-5442 is a selective S1P1 agonist that exhibits a novel binding mode, interacting with a hydrophobic pocket distinct from the orthosteric S1P binding site [].
Compound Description: AR231453 is a potent agonist of the orphan G-protein coupled receptor 119 (GPR119). It has demonstrated in vivo activity in rodents, increasing cAMP levels in pancreatic beta-cells and incretin releasing cells, suggesting potential for the treatment of diabetes [].
Compound Description: This compound is a coumarin-1,2,3-triazole-oxadiazole hybrid synthesized and evaluated for its anticancer activity. It exhibited promising activity against human breast cancer cell lines, particularly MCF-7, T-47D, and MDA-MB-231 [].
Compound Description: This series of substituted 1,3,4-oxadiazole derivatives were synthesized from ciprofloxacin and evaluated for their antibacterial activity. Some derivatives showed enhanced activity compared to ciprofloxacin against both Gram-positive and Gram-negative bacteria [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.